2,4,6-Trinitro-m-xylene

描述

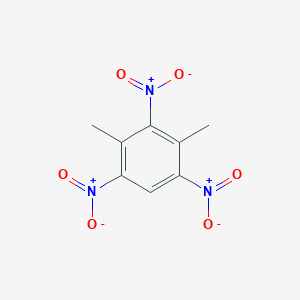

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dimethyl-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O6/c1-4-6(9(12)13)3-7(10(14)15)5(2)8(4)11(16)17/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGVOOMKPJYWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212558 | |

| Record name | 2,4,6-Trinitro-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-92-8 | |

| Record name | 2,4,6-Trinitroxylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trinitro-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Trinitroxylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Trinitroxylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trinitro-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trinitro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRINITRO-M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKL5EUM959 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies of 2,4,6 Trinitro M Xylene

Historical Development of Synthetic Routes to 2,4,6-Trinitro-m-xylene

The first synthesis of 1,3-dimethyl-2,4,6-trinitrobenzene, also known as trinitroxylene (TNX), was reported in 1868. researchgate.net Initially, the explosive characteristics of the compound were not the primary focus. researchgate.net With advancements in the oil industry, direct nitration of xylene became a viable method for its production. researchgate.netresearchgate.net The presence of two methyl groups on the benzene (B151609) ring facilitates the nitration process, allowing it to proceed under milder conditions compared to the nitration of toluene (B28343). researchgate.netresearchgate.net An early method for preparing this compound involved a three-stage nitration of m-xylene (B151644). acs.org In the early 20th century, its potential use as a substitute for TNT in military applications was also explored. acs.org

Alkylation Precursors in this compound Synthesis

The synthesis of certain derivatives of this compound, such as musk xylene (5-tert-butyl-2,4,6-trinitro-m-xylene), necessitates an initial alkylation step. nih.gov This typically involves the Friedel-Crafts alkylation of m-xylene to introduce a tert-butyl group, forming tert-butyl-m-xylene as a precursor to nitration. nih.govyoutube.com

Friedel-Crafts Alkylation for tert-Butyl-m-Xylene Formation

The Friedel-Crafts alkylation reaction is a fundamental method for preparing alkylbenzenes through the formation of a carbon-carbon bond via an electrophilic aromatic substitution mechanism. youtube.com In the context of preparing a precursor for a this compound derivative, m-xylene is reacted with an alkylating agent like tert-butyl chloride. youtube.complymouth.ac.uk This reaction requires a strong Lewis acid catalyst, such as aluminum chloride or ferric chloride, to proceed. youtube.complymouth.ac.uk

The general procedure involves adding m-xylene and tert-butyl chloride to a reaction vessel, followed by cooling in an ice bath. youtube.com The Lewis acid catalyst, for instance, iron(III) chloride, is then introduced, initiating the reaction which is often characterized by vigorous bubbling due to the evolution of hydrogen chloride (HCl) gas. youtube.com The reaction is allowed to proceed until the rate of gas evolution subsides. youtube.com

Optimization of Alkylation Reaction Conditions

The yield of tert-butyl-m-xylene is significantly influenced by reaction parameters such as temperature and the proportion of the Lewis acid catalyst. google.com Research has shown that increasing either the temperature or the amount of aluminum chloride can adversely affect the yield, likely due to the formation of by-products. google.com

For the tert-butylation of m-xylene with tert-butyl chloride using anhydrous aluminum chloride, studies have indicated that the product yield increases with temperature up to 60°C. researchgate.net Further increases in temperature lead to a decrease in yield. researchgate.net The molar ratio of the reactants and the amount of catalyst also play a crucial role. An increase in the molar ratio of m-xylene to tert-butyl chloride and the amount of catalyst can enhance the yield. researchgate.net However, prolonged stirring times can lead to a decrease in yield due to a reverse dealkylation reaction. researchgate.net

Optimal conditions for the synthesis of tert-butyl-m-xylene have been identified to maximize yield. For instance, one process describes maintaining a temperature of about 25°C during the mixing of reactants and finishing the reaction at a temperature not exceeding 50°C, using about 2% by weight of aluminum chloride. google.com Another study found that a maximum yield of 96.3% could be achieved at 60°C with a 5:1 molar ratio of m-xylene to tert-butyl chloride and 5% anhydrous aluminum chloride by weight, with a stirring time of 18 hours. researchgate.net

Electrophilic Aromatic Nitration Approaches for this compound

The direct nitration of m-xylene is a common method to produce nitroxylenes. ontosight.ai This electrophilic aromatic substitution is a widely studied reaction due to the industrial importance of nitroaromatics. iitm.ac.in

Application of Mixed Nitric-Sulfuric Acid Systems

A conventional and widely used method for the nitration of aromatic compounds, including m-xylene, is the application of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). askfilo.comsciencemadness.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. askfilo.com

The direct nitration of m-xylene using a mixed acid system can lead to the formation of this compound. researchgate.netresearchgate.net The reaction conditions, such as temperature and acid concentration, are critical in determining the degree of nitration. For the mononitration of m-xylene, optimal conditions have been reported to be a temperature of 30°C for 60 minutes, using 1.08 moles of sulfuric acid per mole of xylene, a 10% excess of nitric acid, and a sulfuric acid concentration of 81%, achieving a yield of up to 98%. sciencemadness.org To achieve trinitration, more forcing conditions are generally required. For instance, the synthesis of trinitro-p-xylene involves a step-wise nitration, with the final step occurring at 120°C. nih.gov

Regioselective Nitration Studies

The directing effects of the two methyl groups on the m-xylene ring guide the incoming nitro groups primarily to the ortho and para positions. askfilo.com In the case of m-xylene (1,3-dimethylbenzene), the positions ortho and para to both methyl groups are the 2, 4, and 6 positions, making them highly activated for electrophilic substitution.

Studies on the nitration of m-xylene have explored various catalytic systems to improve regioselectivity and yield. The use of zeolite catalysts, such as H-beta, has been investigated for the nitration of xylenes (B1142099). publish.csiro.augoogle.com For the nitration of m-xylene, using a mixed acid system of H₂SO₄-HNO₃, the selectivity for 4-nitro-m-xylene (B166903) is reported to be 86%, while the selectivity for 2-nitro-m-xylene is 14%. google.com

Research has also focused on developing more environmentally friendly nitration methods. One approach involves a two-step nitration in a microreactor, where nitric acid is first used as the nitrating agent, followed by the addition of sulfuric acid as a catalyst to complete the reaction, achieving a high yield of mono-nitro products. researchgate.net Other studies have explored the use of solid acid catalysts and alternative nitrating agents like nitric acid and acetic anhydride (B1165640) to enhance regioselectivity. publish.csiro.aupublish.csiro.au For example, using zeolite Hβ with nitric acid and acetic anhydride, where m-xylene itself acts as the solvent, has shown to be an efficient system for the nitration of m-xylene. publish.csiro.au The effects of reaction conditions on the nitration of m-xylene using fuming nitric acid have also been studied, indicating that the hydrocarbon-to-acid ratio significantly impacts the product yield and distribution, with the potential for over-nitration in the presence of a catalyst like K-10 montmorillonite. researchgate.netnih.gov

Data Tables

Table 1: Optimized Conditions for Friedel-Crafts Alkylation of m-Xylene

| Parameter | Condition 1 google.com | Condition 2 researchgate.net |

| Reactants | m-xylene, tert-butyl-chloride | m-xylene, tert-butyl chloride |

| Catalyst | Aluminum chloride | Anhydrous aluminum chloride |

| Temperature | 25°C (mixing), ≤ 50°C (finishing) | 60°C |

| Catalyst Amount | ~2% by weight | 5% by weight of m-xylene |

| Molar Ratio (Xylene:Alkyl Halide) | Not specified | 5:1 |

| Stirring Time | Not specified | 18 hours |

| Reported Yield | Good yield | 96.3% |

Table 2: Products of Mononitration of m-Xylene using Mixed Acid

| Product | Selectivity (%) google.com |

| 4-nitro-m-xylene | 86 |

| 2-nitro-m-xylene | 14 |

Reaction Control and Byproduct Minimization

The synthesis of this compound is typically achieved through the direct nitration of m-xylene. This electrophilic aromatic substitution is a stepwise process, and rigorous control over reaction conditions is paramount to maximize the yield of the desired trinitro compound while minimizing the formation of unwanted byproducts. The classical method employs a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Key parameters for controlling the reaction include temperature, the concentration of the nitrating acids, and reaction time. The introduction of each successive nitro group onto the xylene ring requires progressively harsher conditions. For instance, mononitration can be carried out at lower temperatures, while di- and trinitration necessitate higher temperatures and more concentrated acids. Failure to precisely control these factors can lead to the formation of several byproducts.

Common byproducts in the synthesis of this compound include:

Incompletely nitrated isomers: Mononitroxylenes and various isomers of dinitroxylene are significant impurities if the reaction does not proceed to completion.

Other trinitroxylene isomers: While the 2,4,6-isomer is the target, other isomers can form.

Oxidation products: At elevated temperatures and high acid concentrations, the methyl groups on the aromatic ring can be oxidized, leading to the formation of nitrobenzoic acids or other degradation products.

Isomeric impurities from the start: The nitration of m-xylene initially yields a mixture of 4-nitro-m-xylene (~86%) and 2-nitro-m-xylene (~14%), which can lead to a complex product mixture in subsequent nitration steps.

Strategies for byproduct minimization focus on a stepwise reaction approach, where the product of one nitration stage is isolated before proceeding to the next, more forceful stage. This allows for purification at intermediate steps and better control over the final product's purity. Additionally, careful control of the temperature and the molar ratio of reactants is crucial to prevent over-nitration and oxidation.

| Control Parameter | Effect on Reaction | Strategy for Minimizing Byproducts |

|---|---|---|

| Temperature | Higher temperatures increase reaction rate but also promote oxidation and formation of undesired isomers. | Employing a stepwise temperature profile, starting low for mononitration and gradually increasing for di- and trinitration. |

| Acid Concentration (D.V.S. Factor) | Higher H₂SO₄ concentration increases the formation of the nitronium ion (NO₂⁺), driving the reaction, but can also lead to oxidation. | Optimizing the nitric acid to sulfuric acid ratio for each nitration step to ensure efficient nitration without excessive oxidation. |

| Reaction Time | Insufficient time leads to incomplete reaction and a higher proportion of mono- and dinitro- byproducts. Excessive time can increase oxidation. | Monitoring the reaction progress to determine the optimal time for quenching the reaction. |

Alternative Synthetic Pathways for this compound Analogs

Research into analogs of this compound is driven by the need for materials with tailored properties. This has led to the exploration of alternative synthetic routes that utilize different starting materials or novel reaction conditions.

Derivatization from 2,4,6-Trinitrotoluene (B92697) (TNT)

While this compound is synthesized from m-xylene, its close structural relative, 2,4,6-trinitrotoluene (TNT), serves as a versatile starting material for a variety of other energetic compounds. The chemical reactivity of the methyl group and the aromatic ring of TNT allows for numerous transformations to produce TNT analogs. For example, the methyl group of TNT can undergo condensation reactions with aromatic aldehydes to form polynitrostilbenes. Furthermore, the aromatic ring of TNT can be functionalized through reactions like Vicarious Nucleophilic Substitution (VNS), which allows for the direct introduction of amino groups to yield compounds such as 3-amino-2,4,6-trinitrotoluene (ATNT) and 3,5-diamino-2,4,6-trinitrotoluene (DATNT). These derivatization strategies showcase how a readily available nitroaromatic compound like TNT can be a scaffold for creating a family of related, functionalized molecules.

Microwave-Assisted Solvent-Free Synthesis

Modern synthetic chemistry increasingly focuses on green and efficient methods. Microwave-assisted, solvent-free synthesis has emerged as a powerful technique for producing analogs of nitroaromatic compounds. This method has been successfully applied to the synthesis of polynitrostilbenes through the condensation of this compound with various aryl aldehydes. In this process, TNX is mixed with an aldehyde, a catalyst such as piperidine (B6355638), and a solid support like silica (B1680970) gel. The mixture is then irradiated with microwaves. This approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, the elimination of hazardous organic solvents, and often higher yields.

| Parameter | Microwave-Assisted Method | Conventional Heating Method |

|---|---|---|

| Reaction Time | 20 minutes | 8 hours |

| Conditions | 300 W, 120°C, Silica Gel Support | Oil bath, Reflux in Benzene |

| Solvent | Solvent-free | Benzene |

| Yield | 72% | 65% |

Synthesis of Isotopically Labeled this compound Analogs for Research Applications

Isotopically labeled compounds are indispensable tools in scientific research, allowing for the detailed study of metabolic pathways, environmental fate, and reaction mechanisms. The synthesis of isotopically labeled analogs of this compound involves incorporating stable isotopes such as deuterium (B1214612) (D or ²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure.

The synthesis can be achieved by using a labeled starting material. For example, to create a deuterated analog, one could start with m-xylene-d10 (B55782) and perform the nitration sequence. A described synthesis for musk xylene-d9 (a close structural analog) involves this principle, demonstrating the feasibility of this approach.

Alternatively, a labeled nitrating agent can be used. For instance, employing [¹⁵N]-nitric acid in the nitrating mixture would produce [¹⁵N₃]-2,4,6-trinitro-m-xylene. These labeled analogs are critical for analytical studies, particularly those using mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, to unambiguously trace the transformation and degradation products of these compounds in complex environmental or biological systems.

Spectroscopic Characterization Research of 2,4,6 Trinitro M Xylene

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

In the ¹H NMR spectrum of polynitrobenzenes, including 2,4,6-trinitro-m-xylene, the protons on the benzene (B151609) ring exhibit peaks at a low field. researchgate.net This downfield shift is attributed to the deshielding effect of the electron-withdrawing nitro groups. researchgate.netlibretexts.org The proton signals of the methyl groups (CH₃) are also observed at a higher chemical shift than what is typically seen for methyl groups, a phenomenon also influenced by the nitro groups. researchgate.net The chemical environment created by the three nitro groups on the m-xylene (B151644) ring significantly influences the resonance frequencies of the aromatic and methyl protons. libretexts.org

Carbon (¹³C) NMR Spectral Characterization

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and understanding the vibrational modes of a molecule. wikipedia.org

Vibrational Assignments and Band Interpretation

The IR and Raman spectra of this compound are characterized by vibrations associated with the nitro (NO₂) groups, the aromatic ring, and the methyl (CH₃) groups. The nitro groups give rise to strong and characteristic absorption bands corresponding to symmetric and antisymmetric stretching vibrations. researchgate.net The aromatic ring exhibits C-H stretching vibrations, typically appearing above 3000 cm⁻¹, and various ring stretching and bending modes in the fingerprint region (below 1600 cm⁻¹). libretexts.org The methyl groups show C-H stretching and bending vibrations. researchgate.net Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the carbon backbone, and is a valuable tool for the identification of explosives. researchgate.net

Gas-Phase and Solid-State Spectroscopic Analysis

The physical state of the sample can influence its vibrational spectrum. americanpharmaceuticalreview.com Gas-phase IR spectra, often recorded at elevated temperatures for compounds like 2,4,6-trinitrotoluene (B92697), provide information about the molecule in an isolated state. researchgate.net In contrast, solid-state spectra, typically obtained using a KBr matrix, can be affected by intermolecular interactions and crystal lattice forces. researchgate.net These interactions can cause shifts in vibrational frequencies and changes in band shapes compared to the gas phase. researchgate.netamericanpharmaceuticalreview.com The analysis of both gas-phase and solid-state spectra can, therefore, offer a more complete understanding of the molecule's vibrational properties and the effects of its environment. researchgate.net

Mass Spectrometry (MS) of this compound and its Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. lew.ro

Electron Impact (EI) Mass Spectrometry

Electron Impact (EI) mass spectrometry is a fundamental technique for analyzing the structure of organic compounds. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which provides a unique fingerprint of the compound.

Research on the EI mass spectra of polynitro-benzenes, including this compound, has elucidated characteristic fragmentation pathways. researchgate.net A key feature in the mass spectrometry of nitroaromatic compounds is the instability of the nitro groups, leading to prominent fragmentation sequences involving the cleavage of C-NO₂ bonds. researchgate.net

For this compound, the molecular ion peak [M]⁺ is observed, confirming its molecular weight. The fragmentation pattern is characterized by the loss of nitro groups (NO₂) and other neutral fragments. The presence of adjacent methyl (CH₃) and nitro (NO₂) groups on the aromatic ring can also lead to specific rearrangements and fragmentation pathways, sometimes referred to as the "ortho effect," although this is more prominent in ortho-substituted compounds. researchgate.net

Experimental data from GC-MS analysis using electron impact ionization has identified key fragments for this compound. In positive ionization mode, the top five peaks observed were at m/z values of 224, 149, 103, 51, and 77. nih.gov In negative ionization mode, the most abundant peaks were found at m/z 165, 134, 91, 211, and 46. nih.gov These fragments correspond to specific losses from the parent molecule, aiding in its structural confirmation.

Table 1: Key EI Mass Spectrometry Fragments of this compound

| Ionization Mode | m/z Value | Relative Abundance |

| Positive | 224 | 100 |

| Positive | 149 | 85.69 |

| Positive | 103 | 77.58 |

| Positive | 51 | 47.15 |

| Positive | 77 | 45.65 |

| Negative | 165 | 100 |

| Negative | 134 | 94.89 |

| Negative | 91 | 70.07 |

| Negative | 211 | 55.26 |

| Negative | 46 | 51.55 |

Data sourced from PubChem. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduwikipedia.orgspectroinlets.com This method is highly effective for the analysis of complex mixtures and the definitive identification of individual components. wikipedia.org

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where its components are separated based on their volatility and interaction with the stationary phase of the GC column. etamu.eduspectroinlets.com As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. etamu.eduwikipedia.org The retention time from the GC and the fragmentation pattern from the MS together provide a high degree of confidence in the identification of the substance. etamu.edu

GC-MS has been successfully employed for the analysis of nitroxylene isomers. researchgate.netgatech.edu The separation of isomers like 2,4- and 2,3-nitroxylene can be challenging; however, specific stationary phases, such as certain polyols and polyethers, have proven effective. researchgate.net For instance, while polyethylene (B3416737) glycol may not always separate these isomers, polyethylene glycol 20M and polypropylene (B1209903) glycol have been shown to effectively separate all six nitroxylene isomers. researchgate.netresearchgate.net

The structural confirmation of this compound is achieved by matching both the retention time and the mass spectrum obtained from the sample with those of a known standard or with library spectra. The mass spectrum generated by the MS detector provides the fragmentation pattern, which serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center contains reference spectra for this compound (often under its synonym Musk xylene, though this is a different compound with a tert-butyl group), which can be used for comparison and confirmation. nih.gov The combination of chromatographic separation and mass spectrometric detection makes GC-MS a "gold standard" for the forensic identification of such compounds. wikipedia.org

Crystallographic Analysis and Structural Elucidation of 2,4,6 Trinitro M Xylene

Single-Crystal X-ray Diffraction Studies of 2,4,6-Trinitro-m-xylene

Single-crystal X-ray diffraction is a powerful analytical method that provides precise information about the internal structure of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es The study of this compound using this technique has yielded a comprehensive understanding of its crystal structure. The analysis was conducted using visually estimated X-ray intensity data, and the atomic parameters were refined to a high degree of accuracy. iucr.org

Determination of Crystal System and Space Group

The crystal structure of this compound has been determined to belong to the orthorhombic crystal system. iucr.org The specific space group was identified as Pbcn, a determination made based on the systematic absences of certain reflections in the diffraction data. iucr.org The unit cell contains four molecules, with each molecule situated on a twofold crystallographic axis. iucr.org

The crystallographic parameters for this compound are detailed in the table below.

| Crystal Data | |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | |

| a | 5.742(11) Å |

| b | 14.996(6) Å |

| c | 11.384(6) Å |

| Molecules per Unit Cell (Z) | 4 |

| Discrepancy Index (R) | 0.071 |

Table 1: Crystallographic data for this compound. Data sourced from Bryden (1972). iucr.org

Molecular Conformation and Intermolecular Packing in the Solid State

The analysis of the crystal structure reveals that the benzene (B151609) ring of the this compound molecule is essentially planar. iucr.org However, the nitro groups attached to the ring are significantly twisted out of this plane due to steric hindrance from the adjacent methyl groups. The nitro groups at the 4 and 6 positions are rotated by an angle of 35.7°, while the nitro group at the 2 position exhibits a much larger rotation of 75.2° with respect to the plane of the benzene ring. iucr.org The bond lengths within the molecule are within expected ranges, but the bond angles of the benzene ring show significant deviations from the ideal 120°. iucr.org

The molecular packing in the crystal is such that there are no significant interactions between the benzene rings of adjacent molecules. iucr.org The packing is primarily governed by interactions involving the nitro groups.

Analysis of Short Intra- and Intermolecular Contacts

All short intermolecular contacts in the crystal structure of this compound involve the nitro groups. iucr.org There are three distinct types of these short contacts, each occurring four times per molecule, resulting in a total of twelve such contacts. iucr.org These interactions are between the oxygen atoms of the nitro groups and between oxygen and nitrogen atoms of neighboring molecules. iucr.org The distances of these contacts are comparable to those observed in other trinitro aromatic compounds. iucr.org

The shortest intramolecular distances are found between oxygen atoms of the nitro groups and hydrogen atoms of the methyl groups. iucr.org Specifically, the distances are 2.49 Å between O(2) and H(3), and 2.50 Å between O(1) and H(4). iucr.org

| Short Intermolecular Contacts | |

| Contact Type | Distance (Å) |

| O(1)···O(2') | 3.004 |

| O(2)···N(1'') | 3.047 |

| O(1)···O(3'') | 3.181 |

Table 2: Short intermolecular contacts in the crystal structure of this compound. Data sourced from Bryden (1972). iucr.org

Validation of Crystal Structures through Experimental and Theoretical Comparisons

The experimentally determined crystal structure of this compound provides a benchmark for theoretical modeling. While specific computational studies validating the TNX crystal structure were not found in the provided search results, the general practice in crystallography involves comparing experimental data with structures optimized using computational methods like Density Functional Theory (DFT). researchgate.netenergetic-materials.org.cn These comparisons help to refine the understanding of the crystal structure and can provide insights into aspects that are difficult to probe experimentally. The consistency between the experimentally determined bond lengths and angles and those expected from theoretical considerations for similar molecules lends confidence to the determined structure. iucr.org Furthermore, the structural data of TNX has been valuable in elucidating the more complex crystal structures of its well-known analogue, 2,4,6-trinitrotoluene (B92697) (TNT). iucr.org

Theoretical and Computational Chemistry Investigations of 2,4,6 Trinitro M Xylene

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular and electronic properties of nitroaromatic compounds, including 2,4,6-Trinitro-m-xylene (TNX). These computational methods provide detailed insights into the molecule's geometry, the arrangement of its functional groups, and the distribution of electrons, which are crucial for understanding its stability and reactivity.

DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-31G* or 6-311G**, are employed to determine the optimized geometry of the TNX molecule. researchgate.net This process involves finding the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles.

Theoretical studies on related trinitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), have shown that DFT methods can accurately predict geometric parameters that are in close agreement with experimental data from X-ray crystallography. researchgate.netenergetic-materials.org.cn For instance, in TNT, the 4-nitro group tends to be planar with the benzene (B151609) ring, while the 2- and 6-nitro groups are slightly twisted out of the plane due to steric hindrance from the adjacent methyl group. researchgate.net A similar phenomenon is expected in TNX due to the presence of two methyl groups. The calculated bond lengths and angles provide a foundational understanding of the molecule's structural framework.

Table 1: Predicted Bond Parameters for Aromatic Systems from DFT Calculations This table presents a generalized view of bond parameters for substituted benzene rings based on computational studies of similar molecules. Specific experimental values for TNX were not available in the provided search results.

| Bond/Angle | Typical Predicted Value (Å or Degrees) | Method/Basis Set |

| C-C (aromatic) | 1.34 - 1.54 | 6-21G |

| C-H | ~1.09 | 6-21G |

| C-N | ~1.44 | ReaxFF-lg-DNTF |

| Aromatic C-C-C Angle | ~122.1 | 6-21G |

| H-C-H (methyl) | ~111.6 | 6-21G |

| Aromatic C-C-CH3 | ~120.8 | 6-21G |

Data derived from studies on m-xylene (B151644) and DNTF. acs.orguwosh.edu

The orientation of the nitro (-NO₂) groups relative to the benzene ring is a critical factor in determining the electronic properties and stability of TNX. The electron-withdrawing nature of the nitro groups significantly influences the electron density distribution across the molecule. DFT calculations allow for the visualization and quantification of this distribution.

In many nitroaromatic compounds, the nitro groups are twisted out of the plane of the benzene ring due to steric interactions with adjacent substituents, like methyl groups. researchgate.net This twisting can affect the degree of electronic communication between the nitro groups and the aromatic ring. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The electron-withdrawing nitro groups lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. Studies on various nitrobenzene (B124822) derivatives have shown that the number and position of nitro groups systematically affect the electronic structure. mdpi.com

DFT calculations are also used to predict the vibrational frequencies of molecules. researchgate.net These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed spectral bands. For complex molecules like TNX, this theoretical support is invaluable for interpreting the experimental data.

Studies on similar molecules like TNT have demonstrated that while lower-level calculations (e.g., B3LYP/6-31G*) can provide a reasonable starting point, higher-level basis sets (e.g., B3LYP/6-311+G**) are often necessary to accurately predict the vibrational coupling between the nitro groups and the phenyl ring. researchgate.net The calculated spectra can help identify characteristic frequencies for the NO₂ symmetric and antisymmetric stretching modes, which are prominent features in the IR spectra of nitroaromatic explosives. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for Substituted Aromatics This table is illustrative and based on general findings for nitro- and methyl-substituted benzenes. Specific frequencies for TNX were not detailed in the search results.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | ~3100 |

| C-H stretching (methyl) | ~2950-3050 |

| C-C stretching (aromatic) | ~1600, 1800 |

| NO₂ antisymmetric stretching | ~1530-1560 |

| NO₂ symmetric stretching | ~1340-1370 |

| C-H wagging (methyl) | ~1600 |

| C-H wagging (aromatic) | ~960, 500 |

Data generalized from studies on m-xylene and other nitroaromatics. researchgate.netuwosh.edu

Molecular Dynamics (MD) Simulations and Reactive Force Field (ReaxFF) Applications

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including thermal decomposition and intermolecular interactions. The Reactive Force Field (ReaxFF) is a particularly useful tool within MD as it can simulate chemical reactions by describing bond formation and breaking.

ReaxFF MD simulations are employed to investigate the thermal decomposition (pyrolysis) mechanisms of energetic materials. researchgate.netmdpi.com By simulating the behavior of a system of TNX molecules at high temperatures, researchers can identify the initial steps of decomposition, the subsequent reaction pathways, and the final products.

For many nitroaromatic explosives, the initial decomposition step is the homolytic cleavage of the C-NO₂ bond. researchgate.net However, in molecules with methyl groups adjacent to nitro groups, such as TNT and TNX, intramolecular hydrogen transfer from the methyl group to the nitro group can also be a significant initial reaction pathway. researchgate.net ReaxFF simulations can model these competing initial reactions and track the evolution of various chemical species (intermediates and final products like H₂O, N₂, CO₂) over time, providing a detailed picture of the pyrolysis process. acs.orgresearchgate.net

MD simulations are also crucial for analyzing the intermolecular interactions within the crystalline or bulk phase of TNX. buffalo.edu These interactions, which include van der Waals forces and electrostatic interactions between molecules, govern the material's physical properties such as density and crystal packing. mdpi.com

In the context of energetic materials, intermolecular interactions play a role in sensitivity and performance. Close packing and strong intermolecular interactions can lead to higher density and detonation velocity. mdpi.com The analysis of radial distribution functions from MD simulations can reveal the preferred distances and orientations between neighboring molecules in the condensed phase, offering insights into the structure and stability of the material. buffalo.edu

Quantum Chemical Prediction of Thermochemical Properties

Theoretical and computational chemistry provides a powerful avenue for investigating the thermochemical properties of energetic materials like this compound (TNX). Through the application of quantum chemical methods, it is possible to predict key thermodynamic parameters that are crucial for understanding the energy content and stability of the molecule. These computational approaches allow for a detailed examination of its electronic structure and energy, offering insights that can be challenging or hazardous to obtain through experimental means alone.

Methodologies such as Density Functional Theory (DFT) are frequently employed to calculate the properties of nitroaromatic compounds. mdpi.comresearchgate.net DFT functionals, like B3LYP, combined with appropriate basis sets (e.g., 6-31G*), are used to optimize molecular geometries and determine electronic structures, which form the basis for predicting thermochemical data. researchgate.net These computational models are essential for estimating heats of formation and for conducting comparative analyses with other structurally related explosives. mdpi.com

Estimation of Heats of Formation and Related Thermodynamic Parameters

The heat of formation (ΔHf) is a fundamental thermochemical property that quantifies the energy released or absorbed upon the formation of a compound from its constituent elements in their standard states. For energetic materials, a higher positive heat of formation often correlates with greater energy release upon detonation.

Quantum chemical calculations are instrumental in determining the gas-phase heat of formation. This is often achieved through isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction equation, leading to significant cancellation of errors in the calculations. The total electronic energies, zero-point energies (ZPE), and thermal corrections are calculated to derive the enthalpy of the molecule.

For practical applications, the condensed-phase (solid or liquid) heat of formation is of greater interest. This value is derived from the calculated gas-phase heat of formation by subtracting the heat of sublimation (ΔHsub). The heat of sublimation for TNX has been experimentally determined using techniques like the Knudsen cell method, which measures equilibrium vapor pressures over a range of temperatures. researchgate.net

A study focused on the synthesis and characterization of this compound reported a calculated heat of formation for the compound. umd.edu Other related thermodynamic parameters, such as the enthalpy of fusion (the heat absorbed when a solid melts), have also been determined experimentally. iqytechnicalcollege.com

Table 1: Experimentally Determined Thermodynamic Parameters for this compound

| Parameter | Value | Temperature (K) | Method | Reference |

| Enthalpy of Sublimation (ΔsubH) | 129.8 ± 1.1 kJ/mol | 365 | Knudsen Effusion | iqytechnicalcollege.com |

| Enthalpy of Fusion (ΔfusH) | 38.49 kJ/mol | 455.4 | Not Specified | iqytechnicalcollege.com |

This table presents interactive data. Columns can be sorted by clicking on the headers.

Comparative Studies with Structurally Similar Nitroaromatic Compounds

The thermochemical properties of this compound are best understood when compared with other nitroaromatic explosives. These comparisons reveal trends related to molecular structure, such as the influence of substituent groups on stability and energy content. The primary compounds for comparison include 2,4,6-Trinitrotoluene (TNT), 1,3,5-Trinitrobenzene (B165232) (TNB), and 2,4,6-Trinitromesitylene (B144214) (TNM).

Computational studies using methods like AM1 and DFT have shown that the nature and position of alkyl groups on the benzene ring influence the heat of formation and steric energy. mdpi.com For instance, the addition of methyl groups can affect the planarity of the nitro groups, which in turn impacts the molecule's stability and energetic properties.

Research indicates that due to inductive, steric, and electrostatic effects of methyl groups, TNB has a slightly higher heat of formation than TNT. mdpi.comresearchgate.net The thermal stability of nitroaromatics generally follows the trend: TNT < TNB < 2,4,6-Trinitroxylene < 2,4,6-Trinitromesitylene. dtic.mil This suggests that the additional methyl groups in TNX and TNM contribute to increased thermal stability compared to TNT. The standard heats of formation for compounds like TNM are often derived from these comparative studies involving TNX.

The presence of activating or deactivating groups on the aromatic ring is a critical factor. For example, replacing the methyl group of TNT with a hydroxyl group to form picric acid significantly lowers the heat of formation. mdpi.com In contrast, the methyl groups in TNX, relative to the single methyl group in TNT, alter the electronic and steric environment of the molecule, influencing its thermochemical behavior.

Chemical Reactivity and Transformation Studies of 2,4,6 Trinitro M Xylene

Thermal Decomposition Mechanisms of 2,4,6-Trinitro-m-xylene

The thermal behavior of this compound (TNX) is a critical area of study, defining its stability and energetic properties. Research into its decomposition provides insight into how its molecular structure behaves under thermal stress.

The study of the thermal decomposition of nitroaromatic compounds reveals complex kinetics and mechanisms that vary with temperature. For compounds like TNX, the initial decomposition reactions are significantly influenced by the molecular structure. dtic.mil In the gas phase, the relative decomposition rate constants for nitrobenzenes increase with the number of nitro groups. dtic.mil For instance, the relative rates for nitrobenzene (B124822), 1,3-dinitrobenzene, and 1,3,5-trinitrobenzene (B165232) (TNB) at 330°C are 1:20:34, respectively. dtic.mil The primary decomposition pathways for many nitroaromatics involve either the homolysis of the C-NO2 bond or reactions involving other substituents on the aromatic ring, such as the methyl group in TNX. dtic.mil At temperatures above approximately 770°C, C-NO2 homolysis is the dominant initiation process, whereas at lower temperatures, oxidation reactions of the methyl group play a more significant role. researchgate.net The specific kinetics and energetic barriers for TNX are determined through techniques like Knudsen cell-based vapor pressure measurements and differential scanning calorimetry (DSC). researchgate.netpku.edu.cn

The substituents on the benzene (B151609) ring significantly affect the thermal stability of nitroaromatic compounds. The strong electron-withdrawing nature of nitro groups makes the aromatic ring resistant to oxidative degradation but also contributes to the energetic properties of the molecule. nih.gov The number and position of these nitro groups are key factors; thermal stability generally improves with increased molecular symmetry. dtic.mil

The influence of methyl groups is more complex. A single methyl group, as in 2,4,6-trinitrotoluene (B92697) (TNT), tends to destabilize the molecule relative to 1,3,5-trinitrobenzene (TNB). However, the addition of two or three methyl groups, as in this compound (TNX) and 2,4,6-trinitromesitylene (B144214) (TNM), respectively, leads to an increase in thermal stability. dtic.mil This non-additive effect results in the following trend for thermal stability in the liquid phase: TNT < TNB < TNX < TNM. dtic.mil The presence of two methyl groups in TNX allows the nitration process to occur under milder conditions compared to toluene (B28343), which is used to synthesize TNT. researchgate.net This increased stability in TNX and TNM is attributed to factors including enhanced molecular symmetry and crystal packing.

| Compound | Abbreviation | Relative Thermal Stability | Key Structural Feature |

|---|---|---|---|

| 2,4,6-Trinitrotoluene | TNT | Least Stable | One -CH₃ group |

| 1,3,5-Trinitrobenzene | TNB | More stable than TNT | No -CH₃ groups |

| This compound | TNX | More stable than TNB | Two -CH₃ groups |

| 2,4,6-Trinitromesitylene | TNM | Most Stable | Three -CH₃ groups |

Reduction Reactions of this compound

The reduction of the nitro groups on the TNX molecule is a primary transformation pathway, leading to the formation of various amino derivatives. These reactions are typically achieved through catalytic hydrogenation.

The catalytic hydrogenation of nitroarenes is considered an environmentally favorable method for synthesizing the corresponding amino derivatives. nih.govresearchgate.netnih.gov Studies have investigated the hydrogenation of this compound over palladium (Pd) catalysts. nih.govresearchgate.netmdpi.com In one such study, a 1% Pd/Sibunit catalyst was found to be effective, providing a higher yield and shorter reaction time compared to a 5% analogue. nih.govresearchgate.net The hydrogenation of TNX in methanol (B129727) at 50-55°C and 0.5 MPa pressure yields 2,4,6-triaminoxylene, which can be isolated as a sulfuric acid salt with a yield of 91%. nih.govresearchgate.netnih.gov This process is part of a broader investigation into the synthesis of triaminobenzene homologues, which are valuable precursors for dyes, pigments, and pharmaceuticals. nih.govresearchgate.netnih.gov

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2,4,6-Trinitrotoluene | 1% Pd/Sibunit | Methanol | 50-55 | 0.5 | 2,4,6-Triaminotoluene (B1203909) | 98 |

| This compound | 1% Pd/Sibunit | Methanol | 50-55 | 0.5 | 2,4,6-Triaminoxylene | 91 |

| 2,4,6-Trinitromesitylene | 1% Pd/Sibunit | 1% Pd/Sibunit | 50-55 | 0.5 | 2,4,6-Triaminomesitylene | 97 |

The reduction of nitroaromatic compounds to their corresponding amines is a stepwise process that proceeds through several unstable intermediates. The transformation of TNT, a closely related compound, is known to involve the formation of nitroso (-NO) and hydroxylamino (-NHOH) intermediates. researchgate.net The reduction of a nitro group to an amine group involves the successive addition of electrons, likely forming these intermediates before the final amino product is obtained. asm.org For example, the reduction of TNT by microorganisms produces 2-hydroxylamino-4,6-dinitrotoluene (B1238210) (2HADNT) and 4-hydroxylamino-2,6-dinitrotoluene (B1235525) (4HADNT) as major metabolites. researchgate.net These hydroxylamine (B1172632) intermediates are often unstable and can be challenging to isolate and characterize. researchgate.net It is inferred that the reduction of this compound follows a similar pathway, with the nitro groups being sequentially reduced to nitroso and then hydroxylamine functionalities before complete reduction to the triamine derivative. asm.org

Aerobic and Anaerobic Reductive Transformation Pathways

The high electron deficiency of polynitroaromatic compounds like this compound (TNX) makes them susceptible to reductive transformations rather than oxidative ones, both in the presence (aerobic) and absence (anaerobic) of oxygen. While specific studies on TNX are limited, extensive research on the structurally analogous compound 2,4,6-trinitrotoluene (TNT) provides well-established models for these transformation pathways.

Aerobic Transformation:

Under aerobic conditions, microbial transformation of TNT, and by extension TNX, primarily proceeds via two distinct reductive pathways:

Nitro Group Reduction: This is the most common pathway, where the nitro groups (–NO₂) are sequentially reduced to nitroso (–NO), hydroxylamino (–NHOH), and finally amino (–NH₂) groups. nih.govtandfonline.com For TNT, this process typically begins with the reduction of the nitro group at the 4-position, followed by the one at the 2-position. nih.gov This leads to the formation of aminodinitrotoluene (ADNT) and diaminonitrotoluene (DANT) isomers as key intermediates. nih.gov Under aerobic conditions, these amino-derivatives are often considered terminal products as they are not readily degraded further. nih.gov

Ring Hydrogenation (Hydride Addition): A less common pathway involves the addition of a hydride ion (H⁻) to the electron-deficient aromatic ring, forming a hydride-Meisenheimer complex. nih.govasm.orgmontana.edu Further reduction can lead to a dihydride complex. nih.govasm.org This pathway can potentially lead to the elimination of a nitro group (as nitrite) and the destruction of the aromatic ring, representing a more complete degradation route. montana.eduscielo.br Some aerobic yeasts, such as Yarrowia lipolytica, have been shown to utilize both nitro group reduction and ring hydrogenation pathways for TNT transformation. montana.edu

Anaerobic Transformation:

In anaerobic environments, the reductive transformation is more extensive. The nitro groups of TNT are sequentially reduced to amino groups, forming 2,4,6-triaminotoluene (TAT) as a key intermediate. tandfonline.com Unlike the aerobic pathway where the amino-derivatives tend to persist, under anaerobic conditions TAT can be further metabolized. tandfonline.com Studies with sulfate-reducing and methanogenic bacteria have demonstrated that TNT can be completely mineralized to products like acetic acid, CO₂, and ammonia. cdnsciencepub.comresearchgate.net The initial steps mirror the aerobic pathway, with the formation of mono- and di-amino intermediates. tandfonline.comcdnsciencepub.com

The table below outlines the key intermediates identified in the transformation of TNT, which are expected to be analogous for this compound.

| Transformation Pathway | Condition | Key Intermediates | Final Products (in some pathways) |

| Nitro Group Reduction | Aerobic | Hydroxylaminodinitrotoluenes (HADNTs), Aminodinitrotoluenes (ADNTs), Diaminonitrotoluene (DANT) | Typically ADNTs and DANT (persistent) |

| Ring Hydrogenation | Aerobic | Hydride-Meisenheimer complex, Dihydride-Meisenheimer complex, 2,4-Dinitrotoluene (DNT) | Ring cleavage products |

| Nitro Group Reduction | Anaerobic | Aminodinitrotoluenes (ADNTs), Diaminonitrotoluene (DANT), 2,4,6-Triaminotoluene (TAT) | Toluene, Acetic Acid, CO₂, Ammonia |

Advanced Synthetic Applications and Derivatization

The reactivity of the methyl groups and the aromatic ring of this compound allows for its use as a precursor in the synthesis of more complex energetic materials. The electron-withdrawing nature of the three nitro groups increases the acidity of the protons on the methyl groups, making them susceptible to deprotonation and subsequent condensation reactions.

Synthesis of Polynitrostilbenes from this compound

A significant synthetic application of this compound (TNMX) is its use in the Knoevenagel-type condensation reaction with various aromatic aldehydes to produce polynitrostilbenes. researchgate.net These stilbene (B7821643) derivatives are of interest as potential energetic materials or for applications in electro-optical devices.

Research has demonstrated a microwave-assisted, solvent-free method for this synthesis, which offers significant advantages over conventional heating methods, including shorter reaction times and reduced environmental impact. researchgate.net The reaction is typically catalyzed by a base, such as piperidine (B6355638), which facilitates the deprotonation of one of the methyl groups on TNMX, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde, leading to the formation of a stilbene bridge after dehydration. researchgate.net

The efficiency of the reaction and the ratio of di-condensation to mono-condensation products can be influenced by the reaction conditions and the nature of the substituent on the aromatic aldehyde. researchgate.net

The following interactive table summarizes the results from a study on the condensation of TNMX with various substituted aldehydes using a microwave-assisted method. researchgate.net

| Aromatic Aldehyde (Ar-CHO) | Method | Time | Di-condensation Yield (%) | Mono-condensation Yield (%) |

| Benzaldehyde | Microwave | 20 min | 88 | 5 |

| 2-Chlorobenzaldehyde | Microwave | 20 min | 82 | 8 |

| 3-Chlorobenzaldehyde | Microwave | 20 min | 83 | 10 |

| 4-Chlorobenzaldehyde | Microwave | 20 min | 82 | 11 |

| 2,4-Dichlorobenzaldehyde | Microwave | 20 min | 80 | 12 |

| Benzaldehyde | Oil Bath | 100 min | 45 | 32 |

Table based on data from a microwave-assisted synthesis study where reactions were carried out with 2.0 mmol of TNMX, 4.2 mmol of aromatic aldehyde, and 2.0 mmol of piperidine at 120°C. researchgate.net

Conversion to other Energetic Compounds and Intermediates

Beyond the synthesis of polynitrostilbenes, the derivatization of this compound serves to create other energetic compounds and intermediates. The presence of two reactive methyl groups and three nitro groups on the benzene ring provides multiple sites for chemical modification.

One documented pathway involves the partial reduction of the nitro groups. For instance, the selective reduction of this compound can yield compounds like 4,6-Diamino-2-nitro-m-xylene. sciencemadness.org These amino-substituted derivatives can serve as intermediates for further reactions, such as diazotization, to introduce other functional groups or to build more complex molecular architectures. sciencemadness.org

Furthermore, the condensation reaction that forms polynitrostilbenes can be adapted to create conjugated energetic salts. acs.org For example, reacting this compound with m-hydroxybenzaldehyde produces a di-stilbene derivative which can be deprotonated to form energetic salts with high thermal stability and acceptable detonation properties. acs.org These salts represent a class of advanced energetic materials derived from the fundamental structure of TNX.

Environmental Behavior and Degradation Research of 2,4,6 Trinitro M Xylene

Biodegradation Pathways in Environmental Compartments

The biodegradation of 2,4,6-trinitro-m-xylene, like other nitroaromatic compounds, is significantly influenced by the surrounding environmental conditions, particularly the availability of oxygen. The strong electron-withdrawing nature of the three nitro groups makes the aromatic ring electron-deficient and generally resistant to oxidative attack by microbial oxygenases. nih.govasm.org Consequently, reductive pathways are the dominant initial mechanism for its biological transformation. nih.govasm.orgresearchgate.net

Anaerobic Degradation in Sediment

Under anaerobic conditions, such as those found in sediment, this compound is expected to undergo degradation primarily through the reduction of its nitro groups. europa.eu Studies on the analogous compound, musk xylene, have shown that it is subject to anaerobic degradation in sediment, with reported half-lives of 60 days or less. europa.eueuropa.eu This rate leads to the classification of musk xylene as "not persistent" in sediment compartments. europa.eueuropa.eu The degradation process involves the sequential reduction of the nitro groups to amino groups. europa.eu Research on TNT has demonstrated its conversion to aminodinitrotoluene and diaminonitrotoluene metabolites in soil incubations under anaerobic conditions. asm.org

The transformation of musk xylene in sediment is understood to occur mainly in the anaerobic zones via a reduction step that forms 4-amino musk xylene. europa.eu Similarly, studies using anaerobic fluidized bed reactors to treat TNT-contaminated water showed that TNT was reduced to a series of amino derivatives, including 2-amino-4,6-dinitrotoluene, 4-amino-2,6-dinitrotoluene, and ultimately 2,4,6-triaminotoluene (B1203909). nih.gov Stable-isotope probing has confirmed that anaerobic bacteria in sediments can incorporate nitrogen and carbon from TNT into their biomass, indicating its use as a growth substrate. asm.org

Table 1: Anaerobic Degradation Half-Life of a Related Compound in Sediment

| Compound | Environment | Half-Life (t½) | Finding | Source |

| Musk Xylene | Sediment | ≤ 60 days | Considered not persistent in sediment. europa.eueuropa.eu | europa.eu, europa.eu |

Biodegradation in Water and Soil Environments

In aerobic water environments, this compound is expected to be highly persistent. Studies on musk xylene show it is not readily biodegradable, with a biodegradation half-life in seawater estimated to be more than 150 days. europa.euindustrialchemicals.gov.au This far exceeds the 60-day criterion for being classified as "very persistent" in water. europa.eu Due to its chemical properties, it is predicted to partition from water to soil and sediment. industrialchemicals.gov.au

In soil, degradation is highly dependent on the specific conditions. While aerobic degradation is slow, anaerobic processes can be more effective. Research on TNT demonstrated that in soil slurry reactors under sulfate- and nitrate-reducing conditions, over 90% of the compound could be removed within 60 days. researchgate.net The efficiency of degradation was significantly higher under sulfate-reducing conditions compared to nitrate-reducing conditions, especially when a co-substrate like molasses was available. researchgate.net The final mineralization products observed in that study were acetic acid, carbon dioxide, and ammonia. researchgate.net However, other estimates for musk xylene suggest half-lives of 6 months in soil and up to 2 years in sediments, highlighting its general persistence. canada.ca

Formation and Persistence of Amine Degradation Products in the Environment

The primary biodegradation pathway for nitroaromatic compounds like this compound involves the reduction of one or more nitro groups to form corresponding amine derivatives. industrialchemicals.gov.au These amino-metabolites are often stable and can persist in the environment. industrialchemicals.gov.auindustrialchemicals.gov.au

Studies of nitromusks in wastewater treatment plants (STPs) have found that while the parent compounds may be effectively removed, the concentrations of their amine degradation products often increase in the effluent and sludge. industrialchemicals.gov.au In some cases, the concentrations of these degradation products in environmental waters have been measured at levels significantly exceeding those of the parent compounds. industrialchemicals.gov.au The transformation to these amine derivatives is likely to occur in the anaerobic compartments of STPs. industrialchemicals.gov.au For instance, 2- and 4-amino derivatives of musk xylene have been detected in STPs. industrialchemicals.gov.au These metabolites are themselves likely to be persistent in the environment. industrialchemicals.gov.au

Table 2: Common Degradation Products from Nitroaromatic Reduction

| Parent Compound Class | Degradation Pathway | Key Intermediates / Products | Persistence of Products | Source |

| Trinitrotoluenes / Trinitroxylenes | Sequential nitro group reduction | Hydroxylaminodinitrotoluenes, Aminodinitrotoluenes, Diaminonitrotoluenes, Triaminotoluene | Amine products are often stable and persistent. nih.govindustrialchemicals.gov.auindustrialchemicals.gov.au | nih.gov, sci-hub.se |

Microbial Metabolism and Biotransformation Studies

Microbial transformation of this compound is primarily initiated by reductive enzymes. asm.org A wide range of microorganisms, including bacteria and fungi, have been shown to transform the related compound TNT. nih.govnih.gov

Under anaerobic conditions, bacteria from the genera Desulfovibrio and Clostridium can reduce TNT to triaminotoluene. nih.govnih.gov The enzyme systems involved often include nitroreductases. researchgate.net For example, enzyme preparations from Veillonella alkalescens were shown to reduce a variety of nitroaromatic compounds, with the reduction of each nitro group proceeding via nitroso and hydroxylamine (B1172632) intermediates to the final amine group. researchgate.net

Under aerobic conditions, the initial steps are also reductive. asm.org Many aerobic bacteria reduce TNT to the corresponding amino derivatives, which often accumulate as dead-end products. nih.gov However, some strains of Pseudomonas and fungi can utilize TNT as a nitrogen source by removing the nitro groups as nitrite. nih.govnih.gov A study on Buttiauxella sp. S19-1 identified a monooxygenase enzyme that was significantly up-regulated during TNT degradation, suggesting a role for oxidative enzymes in metabolizing the initial reduction products. mdpi.com The functional annotation of the genome of a TNT-degrading Pseudomonas sp. isolated from Antarctica revealed a versatile set of functions involved in xenobiotic degradation, including putative xenobiotic reductases. sci-hub.se

Photodegradation Studies in Atmospheric and Aquatic Environments

Photodegradation represents a potential abiotic pathway for the transformation of this compound in the environment, particularly in the upper layers of aquatic systems and in the atmosphere. Because nitroaromatic compounds strongly absorb sunlight, they are generally susceptible to photochemical transformation. umich.edu

Photo-oxidation by Hydroxyl Radicals

In the atmosphere, the primary degradation pathway for organic compounds is oxidation by hydroxyl (OH) radicals. researchgate.netnih.gov For the nitromusk group, which includes musk xylene, the atmospheric half-life for degradation by OH radicals is predicted to be relatively slow, at over 6.1 days. industrialchemicals.gov.au Another model calculated a half-life of 12.8 days for musk xylene. europa.eu

Studies on the parent compound, m-xylene (B151644), show it is readily oxidized by OH radicals, primarily through the addition of the radical to the aromatic ring. nih.govcopernicus.org This initiates a complex series of reactions that form various products, including dicarbonyls, carboxylic acids, and nitrophenols, which can contribute to the formation of secondary organic aerosol (SOA). copernicus.org The reaction of OH radicals with m-xylene is a major source of SOA in urban environments due to its abundance and high reactivity. copernicus.org While the nitro groups on this compound would influence the reaction kinetics, the aromatic ring remains a site for potential OH radical attack, making this an important atmospheric transformation pathway.

Table 3: Estimated Photodegradation Half-Lives of a Related Compound

| Compound | Environment | Pathway | Half-Life (t½) | Source |

| Musk Xylene | Aquatic (Surface) | Direct Photolysis | 1.8 days (Summer) - 12 days (Winter) | europa.eu |

| Musk Xylene | Atmosphere | Photo-oxidation by OH radicals | > 6.1 days to 12.8 days (Predicted) | industrialchemicals.gov.au, europa.eu |

Advanced Analytical Methodologies for 2,4,6 Trinitro M Xylene

Chromatographic Techniques for Detection and Quantification

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for separating 2,4,6-trinitro-m-xylene from complex mixtures. Various chromatographic methods, often coupled with highly sensitive detectors, have been developed and optimized for this purpose.

Gas Chromatography (GC) Coupled with Specific Detectors (ECD, AED)

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with specific detectors, its capabilities are significantly enhanced.

The Electron Capture Detector (ECD) is particularly well-suited for detecting electrophilic compounds, such as those containing nitro groups. chromatographyonline.comsilcotek.com The ECD offers exceptional sensitivity, with detection limits often in the picogram range, making it ideal for trace analysis. chromatographyonline.com Its selectivity towards halogenated and nitro-containing compounds minimizes interference from other substances in the sample matrix. chromatographyonline.comsilcotek.com

The Atomic Emission Detector (AED) provides elemental information about the compounds eluting from the GC column. By monitoring for the specific atomic emission lines of nitrogen, the AED can selectively detect nitrogen-containing compounds like this compound. This elemental specificity provides a high degree of confidence in the identification of the target analyte.

Table 1: Comparison of GC Detectors for this compound Analysis

| Detector | Principle | Selectivity | Sensitivity |

| Electron Capture Detector (ECD) | Electron capture by electronegative functional groups | High for nitro and halogenated compounds | Very high (picogram level) |

| Atomic Emission Detector (AED) | Detection of atomic emission lines | High for specific elements (e.g., Nitrogen) | High |

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique that combines the separation capabilities of GC with the identification power of mass spectrometry. purdue.educdc.gov This combination allows for the efficient separation and identification of various volatile organic compounds. purdue.edu For the analysis of this compound, GC-MS provides both qualitative and quantitative information. The mass spectrometer fragments the analyte molecules into characteristic ions, creating a unique mass spectrum that serves as a chemical fingerprint for identification.

Tandem mass spectrometry (GC-MS/MS) further enhances the selectivity and sensitivity of the analysis. mdpi.comcdc.gov In GC-MS/MS, a specific precursor ion of this compound is selected and then fragmented to produce product ions. This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interference, leading to lower detection limits and more reliable quantification, especially in complex samples. cdc.gov Studies have demonstrated the successful application of GC-MS/MS for the high-throughput screening of various compounds in challenging matrices. mdpi.com

Table 2: GC-MS and GC-MS/MS Parameters for Nitroaromatic Compound Analysis

| Parameter | GC-MS | GC-MS/MS |

| Ionization Mode | Electron Impact (EI) | Electron Impact (EI) |

| Mass Analyzer | Quadrupole, Ion Trap | Triple Quadrupole, Ion Trap |

| Acquisition Mode | Full Scan, Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Key Advantage | Good for structural elucidation and library matching | Enhanced selectivity and sensitivity, reduced matrix effects |

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for analyzing a wide range of compounds, including those that are not volatile enough for GC. cdc.gov For the analysis of this compound, HPLC is often coupled with Ultraviolet (UV) or mass spectrometry detectors.

HPLC with UV detection is a common and robust method. Nitroaromatic compounds like this compound absorb UV light at specific wavelengths, allowing for their detection and quantification. nih.gov This method is often used in standard procedures for the analysis of explosives. lcms.cz

HPLC coupled with Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.com This technique is particularly valuable for identifying and quantifying analytes in complex matrices. mdpi.com LC-MS and its tandem version, LC-MS/MS, provide molecular weight information and structural data, which are crucial for unambiguous identification. nih.gov

Table 3: HPLC Methods for Nitroaromatic Compound Analysis

| Detection Method | Principle | Advantages |

| UV Detection | Absorbance of UV light by the analyte | Robust, cost-effective, widely available |

| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio | High sensitivity, high selectivity, structural information |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of a selected precursor ion | Very high selectivity, reduced matrix interference, low detection limits |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative and semi-quantitative analysis of various compounds. fishersci.comnih.gov It is often employed for screening purposes and to monitor the progress of chemical reactions. merckmillipore.com In the context of this compound and other nitro compounds, TLC on silica (B1680970) gel plates can be used for their separation and identification based on their differing affinities for the stationary and mobile phases. epa.gov Visualization of the separated spots can be achieved under UV light or by spraying with specific chemical reagents that react with the nitro groups to produce colored products. illinois.edu

Spectrometric Techniques for Trace Analysis and Screening

Spectrometric techniques offer rapid and sensitive methods for the detection of this compound, particularly in field applications where quick screening is necessary.

Colorimetric and Spectrophotometric Screening Methods

Colorimetric and spectrophotometric methods serve as rapid and cost-effective screening tools for the detection of this compound (TNX) and other nitroaromatic compounds, particularly in field applications. These methods are typically based on chemical reactions that produce a colored product, the intensity of which is proportional to the analyte's concentration and can be measured using a spectrophotometer.

A primary mechanism for the colorimetric determination of trinitroaromatic compounds is the formation of intensely colored Meisenheimer complexes. When this compound is treated with a strong base, such as sodium hydroxide in a solvent mixture like methanol (B129727) and acetonitrile, a nucleophilic addition reaction occurs. The hydroxide ion attacks the electron-deficient aromatic ring, forming a stable, colored anionic σ-complex. This reaction results in a distinct color change, which can be quantified. For the closely related compound 2,4,6-trinitrotoluene (B92697) (TNT), this method produces a solution with a maximum absorbance wavelength (λmax) around 530 nm. analchemres.org The absorbance at this wavelength is then used to determine the concentration of the compound based on a calibration curve. analchemres.org

Another established technique involves a sulfite-hydroxide treatment of samples, which has been applied to the analysis of TNT in wastewater. dtic.mil This reaction also produces a colored species suitable for spectrophotometric analysis. dtic.mil These screening methods are advantageous for their simplicity and speed, making them suitable for initial site assessments and monitoring of contaminated water or soil extracts. However, they can be susceptible to interferences from other structurally similar compounds or colored species present in the sample matrix. Therefore, positive results from screening methods are often confirmed using more selective chromatographic techniques.

Sample Preparation and Extraction Methods from Environmental and Complex Matrices

The accurate quantification of this compound in environmental samples necessitates efficient extraction from complex matrices such as soil, sediment, and water. The choice of extraction method depends on the sample type, the concentration of the analyte, and the subsequent analytical technique.

For solid matrices like soil, solvent extraction is the most common approach. The selection of an appropriate solvent is critical for achieving high extraction efficiency. Methanol has been identified as a particularly effective solvent for extracting nitroaromatic explosives from soils. dtic.mil Studies on the extraction of TNT from contaminated soils have shown that methanol is more efficient than other organic solvents like benzene (B151609) or methylene chloride. dtic.mil Acetone is another solvent that has been successfully used for this purpose. dtic.mil

To enhance the extraction process, mechanical agitation techniques are frequently employed. These methods increase the contact between the solvent and the sample matrix, facilitating the transfer of the analyte into the solvent. Common techniques include:

Sonication: Using a sonic probe or an ultrasonic bath agitates the sample with high-frequency sound waves, disrupting the sample matrix and improving solvent penetration. dtic.mil

Mechanical Shaking: Placing the sample and solvent in a sealed container and agitating it on a mechanical shaker is a simple and effective method for achieving equilibrium. dtic.mil